1-(4-iodobenzenesulfonyl)-4-methyl-1H-imidazole
Description
1-(4-Iodobenzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfonyl group and a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFRSDWOODVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodobenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 4-iodobenzenesulfonyl chloride with 4-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodobenzenesulfonyl)-4-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfides or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.
Reduction Reactions: Products include sulfides or other reduced derivatives.
Scientific Research Applications
1-(4-Iodobenzenesulfonyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-iodobenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The imidazole ring can interact with metal ions or other functional groups, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzenesulfonyl Chloride: A precursor used in the synthesis of 1-(4-iodobenzenesulfonyl)-4-methyl-1H-imidazole.
4-Methylimidazole: A key reactant in the synthesis of the compound.
Other Substituted Imidazoles: Compounds with similar structures but different substituents on the imidazole ring or benzene ring.
Uniqueness
1-(4-Iodobenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the sulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes this compound a versatile and valuable tool in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
